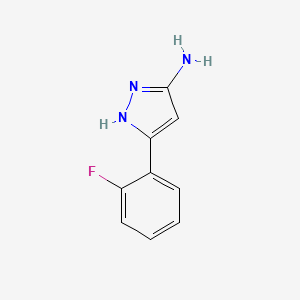

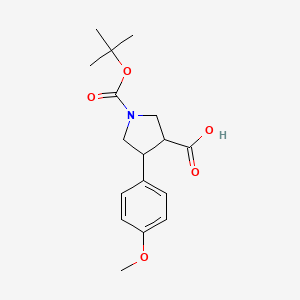

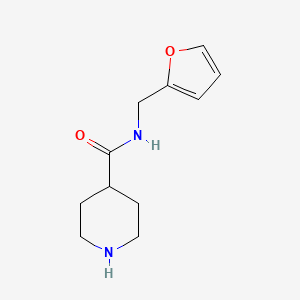

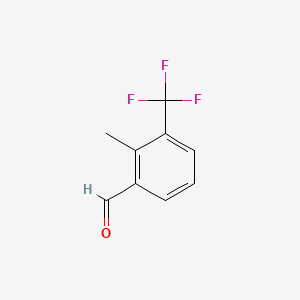

![molecular formula C28H26N2O5 B1334027 2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid CAS No. 959583-57-4](/img/structure/B1334027.png)

2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-benzoxazolon-3-yl-acetic acid, involves esterification with polyethylene glycols using the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding good results . This suggests that similar esterification methods could potentially be applied to the synthesis of 2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid, with the expectation of good yields and preservation of the molecular weight distribution.

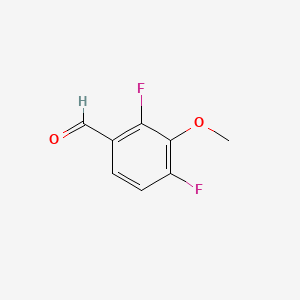

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations . These methods could be used to analyze the molecular structure of this compound, providing insights into its conformation and potential energy surface. The presence of a benzyl and a fluorenylmethoxycarbonyl group suggests a complex structure that may exhibit multiple conformers.

Chemical Reactions Analysis

The related compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid forms moderately strong O-H...O hydrogen bonds in the solid state, leading to the formation of chains and stacking between molecules with antiparallel dipole moments . This behavior could be indicative of the types of intermolecular interactions and chemical reactivity that this compound might exhibit, particularly in the formation of hydrogen bonds and molecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzoxazolon-3-yl-acetic acid derivatives are influenced by the molecular mass of the polyethylene glycols used in their synthesis . This suggests that the physical and chemical properties of this compound could also be tailored by modifying its substituents. Additionally, the use of isotopically labeled internal standards, such as [(13)C(6)]IAA, for mass spectral analysis indicates the potential for precise quantification and analysis of similar compounds .

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Systems : The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in the presence of acetic acid leads to the formation of new heterocyclic systems, potentially useful in various chemical applications (Medvedevat et al., 2015).

Development of Non-peptide Glycoprotein Antagonists : Research has shown that derivatives of 2-oxopiperazine can serve as potential non-peptide glycoprotein IIb-IIIa antagonists, which are significant in inhibiting platelet aggregation (Sugihara et al., 1998).

Potent GPIIb/IIIa Antagonists : Certain 2-oxopiperazine derivatives have shown potent inhibitory effects on platelet aggregation, suggesting their potential use in the treatment of thrombotic diseases (Kitamura et al., 2001).

Fluorophore-based Nicotinonitriles Synthesis : A method for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties has been developed, which could have applications in materials science and photophysical property studies (Hussein et al., 2019).

Protection of Hydroxy-groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for protecting hydroxy-groups in various chemical syntheses, particularly in the presence of acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Antimicrobial Activity Studies : Some derivatives of 9H-fluoren-9-ylacetamide have been synthesized and investigated for their antimicrobial activities against various microorganisms, showing significant activity (Turan-Zitouni et al., 2007).

Facilitating Synthesis of Hydroxamic Acids : N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are used for the synthesis of diverse N-substituted hydroxamic acids, useful in chemical research (Mellor & Chan, 1997).

Metal-ion Sensing Probe : A fluorene derivative has been investigated for its sensitivity and selectivity to Zn2+ ions, with potential applications in metal ion sensing and fluorescence microscopy imaging (Belfield et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHGDYQPEAZKDG-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)